molecular formula C24H17BrClNO3S B11642047 (5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11642047
M. Wt: 514.8 g/mol
InChI Key: MCVOHQCSYFZYBZ-XKZIYDEJSA-N
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Description

(5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with a thiazolidine-2,4-dione core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as benzyl, bromophenyl, and chlorophenyl, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. One common method starts with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the benzyl, bromophenyl, and chlorophenyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE
  • **(5Z)-5-{[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

Uniqueness

The uniqueness of (5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromophenyl and chlorophenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H17BrClNO3S

Molecular Weight

514.8 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H17BrClNO3S/c25-19-8-11-21(30-15-17-4-2-1-3-5-17)18(12-19)13-22-23(28)27(24(29)31-22)14-16-6-9-20(26)10-7-16/h1-13H,14-15H2/b22-13-

InChI Key

MCVOHQCSYFZYBZ-XKZIYDEJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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